2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17847348
InChI: InChI=1S/C6H10N2S.BrH/c1-5-8-6(2-3-7)4-9-5;/h4H,2-3,7H2,1H3;1H
SMILES:
Molecular Formula: C6H11BrN2S
Molecular Weight: 223.14 g/mol

2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide

CAS No.:

Cat. No.: VC17847348

Molecular Formula: C6H11BrN2S

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide -

Specification

Molecular Formula C6H11BrN2S
Molecular Weight 223.14 g/mol
IUPAC Name 2-(2-methyl-1,3-thiazol-4-yl)ethanamine;hydrobromide
Standard InChI InChI=1S/C6H10N2S.BrH/c1-5-8-6(2-3-7)4-9-5;/h4H,2-3,7H2,1H3;1H
Standard InChI Key UBPJEZMOWYJQDD-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)CCN.Br

Introduction

Chemical Identity and Structural Characteristics

2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide is the hydrobromide salt of the primary amine 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine. The base amine (CAS 165115-15-1) features a thiazole ring substituted with a methyl group at position 2 and an ethylamine side chain at position 4 . The hydrobromide form enhances stability and solubility, a common modification for bioactive amines.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular Formula (Base)C₆H₁₀N₂S
Molecular Weight (Base)142.22 g/mol
Molecular Formula (Salt)C₆H₁₁BrN₂S
Molecular Weight (Salt)223.13 g/mol
CAS Number (Base)165115-15-1
IUPAC Name (Base)2-(2-Methyl-1,3-thiazol-4-yl)ethanamine
InChIKey (Base)GLEZGSKBHYTSAD-UHFFFAOYSA-N

The thiazole ring contributes to aromatic stability, while the ethylamine side chain enables hydrogen bonding and salt formation . X-ray crystallography of analogous thiazole derivatives reveals planar ring geometries and intermolecular hydrogen bonding in salt forms .

Synthesis and Characterization

Synthesis of the Base Amine

The base amine is synthesized via Hantzsch thiazole condensation, involving cyclization of thiourea derivatives with α-bromoketones. For example:

  • Thiobenzamide Preparation: Thiourea reacts with benzoyl chloride to form thiobenzamide.

  • Cyclization: Thiobenzamide condenses with ethyl α-bromoacetoacetate to yield the thiazole core .

  • Amination: Reduction of nitriles or substitution reactions introduce the ethylamine group .

Salt Formation

The base amine is treated with hydrobromic acid (HBr) in ethanol or dichloromethane to precipitate the hydrobromide salt. Typical conditions include:

  • Molar Ratio: 1:1 amine-to-HBr stoichiometry.

  • Temperature: 0–5°C to prevent decomposition.

  • Yield: ~75–85% after recrystallization .

Table 2: Spectral Data (Base Amine)

TechniqueKey Signals
¹H NMRδ 2.45 (s, 3H, CH₃), 3.10 (t, 2H, CH₂NH₂), 3.55 (t, 2H, CH₂-thiazole), 6.85 (s, 1H, thiazole-H) .
IR3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N) .

Pharmacological and Industrial Applications

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine (1a) shows potent activity against Trypanosoma brucei (IC₅₀ = 0.42 μM) . While direct data on the hydrobromide salt are lacking, structural analogs suggest similar potential, particularly against protozoal infections.

Central Nervous System (CNS) Targeting

The ethylamine moiety may enhance blood-brain barrier permeability. Related compounds with thiazole-ethylamine structures are investigated as neuromodulators or antipsychotics.

Material Science Applications

Thiazole derivatives serve as ligands in catalysis. The hydrobromide salt’s ionic nature could stabilize metal complexes in cross-coupling reactions .

Research Gaps and Future Directions

  • Biological Screening: No in vivo studies on the hydrobromide salt’s efficacy against pathogens or cancer cells.

  • Crystallography: Atomic-resolution structures of the salt are needed to elucidate packing interactions.

  • Formulation Studies: Optimization of salt forms (e.g., hydrochloride, sulfate) for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator